5-BROMO-1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE
Overview
Description
5-BROMO-1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole nucleus.
Bromination: Introduction of the bromine atom at the 5-position of the indole ring.
Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the indole derivative with 2-(2-chlorophenoxy)ethyl bromide under suitable conditions.
Introduction of the Morpholine-4-carbothioyl Group: This step involves the reaction of the intermediate compound with morpholine-4-carbothioyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole core.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-BROMO-1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Known for their potent antibacterial activity.
4-(2-(2-Bromo-5-chlorophenoxy)ethyl)morpholine: Another compound with a similar structural motif.
Uniqueness
What sets 5-BROMO-1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[5-bromo-1-[2-(2-chlorophenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrClN2O2S/c22-15-5-6-19-16(13-15)17(21(28)24-7-10-26-11-8-24)14-25(19)9-12-27-20-4-2-1-3-18(20)23/h1-6,13-14H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFHMRBWRRSWBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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